Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C₁₆H₂₂N₄O₂ and a molecular weight of 302.37 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indazole with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted indazole or piperazine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is often employed in the design of molecules that can interact with specific biological targets .
Medicine: Its structural features make it a valuable scaffold for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . The piperazine ring provides additional binding affinity and specificity, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
- Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate
- Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
Comparison: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVGDITYLKKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660873 | |
Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-81-9 | |
Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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